(4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-14-9-15(2)11-17(10-14)24-13-20(21(25)23-5-7-28-8-6-23)29(26,27)19-4-3-16(22)12-18(19)24/h3-4,9-13H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHSCTFONKNMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzo[b][1,4]thiazine core with various substituents. The synthesis typically involves multi-step reactions that integrate morpholino and dioxido functionalities. Specific methods may include:
- Condensation reactions to form the thiazine ring.
- Fluorination to introduce the fluorine atom at the 6-position.
- Methylation and other modifications to achieve the final product.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thiazine have shown efficacy against various cancer cell lines. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by disrupting cell cycle progression.
A study highlighted that related thiazine compounds demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting that our compound may exhibit similar properties .
Antimicrobial Activity
Thiazine derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth through:
- Disruption of bacterial cell membranes .
- Inhibition of essential metabolic pathways .
The antimicrobial efficacy can be quantified using Minimum Inhibitory Concentration (MIC) assays, which measure the lowest concentration of a compound that prevents visible growth of bacteria. For example, related compounds have shown MIC values ranging from 5 to 50 µg/mL against common pathogens .
Acetylcholinesterase Inhibition
Given the structural similarities with known acetylcholinesterase inhibitors, this compound may also possess neuroprotective properties. In vitro assays could be employed to evaluate its efficacy in inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. Previous studies on similar compounds have reported IC50 values as low as 2.7 µM for AChE inhibition .
Case Studies and Research Findings
- Anticancer Activity Study : A series of thiazine derivatives were tested against HCT 116 colon cancer cells. The most potent analogs exhibited IC50 values below 10 µM, indicating strong anticancer potential.
- Antimicrobial Efficacy : In a comparative study, several thiazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that some derivatives had comparable efficacy to standard antibiotics.
- Neuroprotective Effects : In a study assessing AChE inhibition, compounds similar to our target demonstrated significant binding affinity to the enzyme's active site, suggesting potential therapeutic applications in neurodegenerative diseases.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
The benzothiazine scaffold distinguishes this compound from triazole- or triazine-based analogs (e.g., ). For example:
- Triazole derivatives (e.g., compounds in –2) feature a 1,2,4-triazole ring with sulfonylphenyl and difluorophenyl substituents. These compounds prioritize sulfonamide and halogenated aromatic groups for electronic modulation and target binding.
- Triazine derivatives (e.g., ) incorporate morpholino groups on a triazine core, emphasizing hydrogen-bonding capabilities and solubility.
Key structural differences :
| Compound Class | Core Heterocycle | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Benzothiazine (1,1-dioxide) | 3,5-Dimethylphenyl, 6-fluoro, morpholino | Sulfone, morpholino methanone |
| Triazole Derivatives | 1,2,4-Triazole | Sulfonylphenyl, difluorophenyl | Sulfonyl, C=S, C=O |
| Triazine Derivatives | 1,3,5-Triazine | Morpholino, methoxyphenyl | Amine, ether |
Substituent Effects on Physicochemical Properties
- Fluorine (6-position) : The 6-fluoro substituent likely enhances metabolic stability and lipophilicity, a strategy common in drug design to modulate bioavailability. Similar fluorine substitutions are observed in triazole derivatives (e.g., 2,4-difluorophenyl in ) .
- 3,5-Dimethylphenyl vs. 3,5-Dimethoxyphenyl: describes a benzothiazine derivative with 3,5-dimethoxyphenyl and 2,4-dimethylphenyl groups.
- Morpholino Methanone: This group contrasts with the 2,4-dimethylphenyl methanone in . Morpholino’s oxygen and nitrogen atoms improve water solubility and enable hydrogen bonding, critical for interactions with biological targets .
Q & A
Q. How to design stability studies for this compound under varying pH and temperature conditions?
Q. What in vitro models are optimal for evaluating the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
